4,4'-Bis(2-nitrophenoxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(2-nitrophenoxy)-1,1’-biphenyl is an organic compound characterized by its biphenyl core substituted with two 2-nitrophenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(2-nitrophenoxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic aromatic substitution .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Bis(2-nitrophenoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products:
Reduction: 4,4’-Bis(2-aminophenoxy)-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(2-nitrophenoxy)-1,1’-biphenyl has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(2-nitrophenoxy)-1,1’-biphenyl and its derivatives largely depends on the specific application. For instance, in biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Bis(4-nitrophenoxy)-1,1’-biphenyl
- 4,4’-Bis(2-aminophenoxy)-1,1’-biphenyl
- 4,4’-Bis(4-aminophenoxy)-1,1’-biphenyl
Comparison: 4,4’-Bis(2-nitrophenoxy)-1,1’-biphenyl is unique due to the position of the nitro groups, which can influence its reactivity and the types of reactions it undergoes. Compared to its 4-nitro analog, the 2-nitro substitution may result in different electronic properties and steric effects, making it suitable for specific applications in materials science and organic synthesis .
Eigenschaften
Molekularformel |
C24H16N2O6 |
---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
1-nitro-2-[4-[4-(2-nitrophenoxy)phenyl]phenoxy]benzene |
InChI |
InChI=1S/C24H16N2O6/c27-25(28)21-5-1-3-7-23(21)31-19-13-9-17(10-14-19)18-11-15-20(16-12-18)32-24-8-4-2-6-22(24)26(29)30/h1-16H |
InChI-Schlüssel |
IWNHAIOVXCOTRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.